

# physicochemical properties of 5H-Imidazo[5,1-a]isoindole

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## Compound of Interest

Compound Name: 5H-Imidazo[5,1-a]isoindole

Cat. No.: B174278

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An In-depth Technical Guide to the Physicochemical Properties of **5H-Imidazo[5,1-a]isoindole**

## Introduction

The **5H-imidazo[5,1-a]isoindole** scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and materials science. As a rigid, nitrogen-containing structure, it serves as a valuable core for the design of novel therapeutic agents and functional organic materials. Its derivatives have been explored for a range of biological activities, including as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy<sup>[1]</sup>. The unique electronic and structural features of this scaffold also give rise to interesting optical properties, with related compounds showing potential as fluorophores<sup>[2][3][4]</sup>.

This technical guide provides a detailed examination of the core physicochemical properties of the parent **5H-imidazo[5,1-a]isoindole** molecule. Understanding these fundamental characteristics is critical for researchers and drug development professionals to predict its behavior in biological systems, design synthetic routes, and formulate it for various applications. This document synthesizes computational data with established experimental methodologies, offering a framework for the practical assessment of this important heterocyclic system.

## Molecular Structure and Foundational Properties

The foundational characteristics of a molecule dictate its interactions and behavior. **5H-Imidazo[5,1-a]isoindole** is a tricyclic aromatic amine with the chemical formula  $C_{10}H_8N_2$ <sup>[5]</sup>.

The fusion of the imidazole and isoindole rings creates a unique electronic landscape and a defined three-dimensional shape that is crucial for its biological and physical properties.

Chemical Identifiers:

- IUPAC Name: **5H-imidazo[5,1-a]isoindole**<sup>[5]</sup>
- CAS Number: 147764-61-2<sup>[5][6]</sup>
- Molecular Formula: C<sub>10</sub>H<sub>8</sub>N<sub>2</sub><sup>[5]</sup>
- Molecular Weight: 156.18 g/mol <sup>[5][7]</sup>

Table 1: Computed Physicochemical Properties of **5H-Imidazo[5,1-a]isoindole**

Property	Value	Source
XLogP3	1.3	PubChem <sup>[5][7]</sup>
Hydrogen Bond Donors	0	PubChem <sup>[5][7]</sup>
Hydrogen Bond Acceptors	2	PubChem <sup>[5][7]</sup>
Rotatable Bond Count	0	PubChem <sup>[5][7]</sup>
Exact Mass	156.068748264 Da	PubChem <sup>[5][7]</sup>
Topological Polar Surface Area (TPSA)	17.8 Å <sup>2</sup>	PubChem <sup>[5][7]</sup>

| Heavy Atom Count | 12 | PubChem<sup>[5]</sup> |

Note: These values are computationally derived and provide an estimate of the compound's properties. Experimental verification is recommended.

## Lipophilicity: Predicting Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development. It governs a molecule's ability to cross biological membranes, its binding affinity to proteins, and its overall pharmacokinetic profile. The

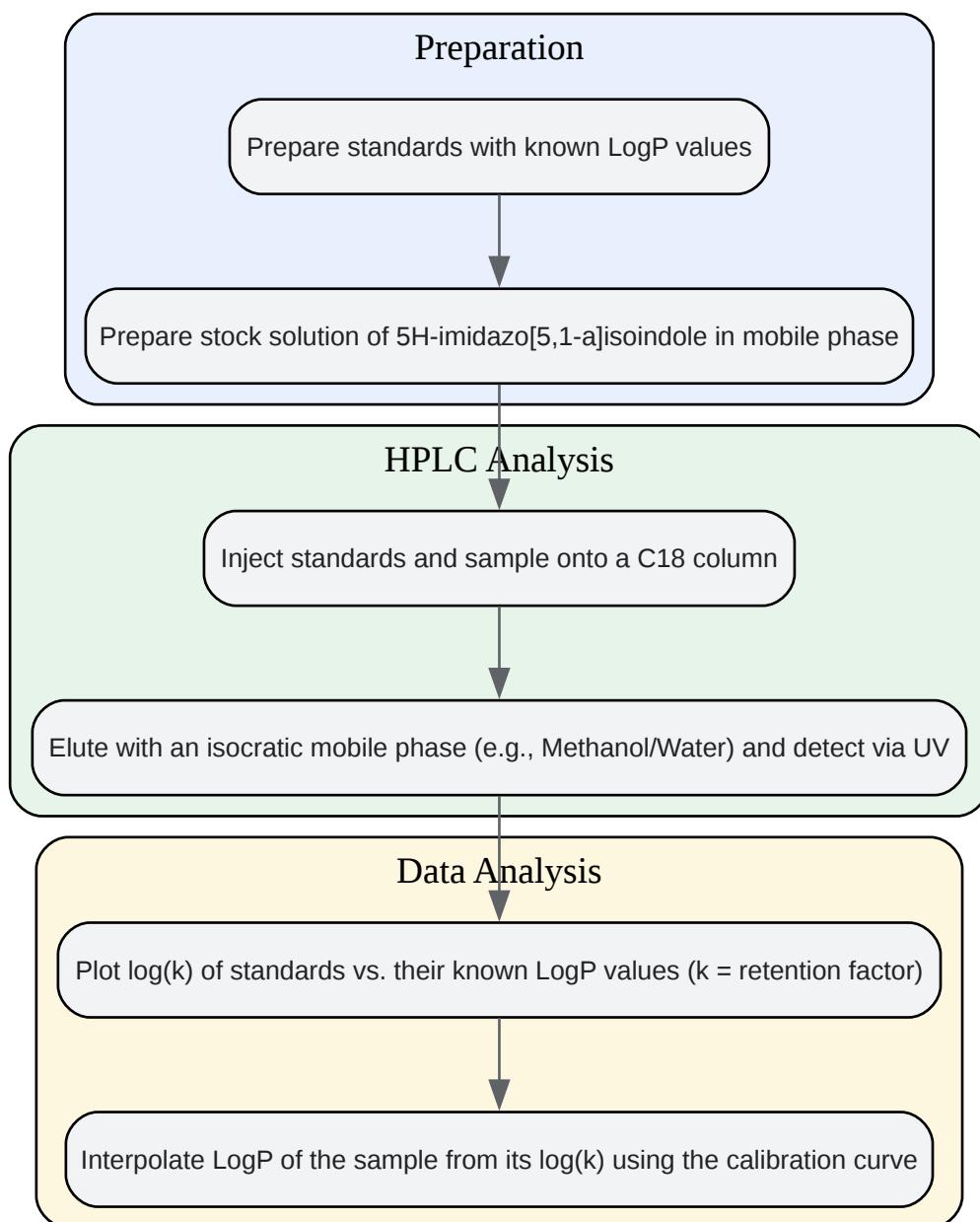
computationally derived XLogP3 value for **5H-imidazo[5,1-a]isoindole** is 1.3, suggesting a balanced character with moderate lipophilicity[5][7]. This value indicates that the compound is likely to have reasonable permeability across cell membranes without being excessively retained in fatty tissues.

For ionizable compounds, the distribution coefficient (LogD) is a more physiologically relevant measure as it accounts for the different ionization states of the molecule at a given pH[8][9]. Given the presence of a basic nitrogen atom in the imidazole ring, the LogD of **5H-imidazo[5,1-a]isoindole** will be pH-dependent.

## Experimental Protocol: HPLC-Based Determination of LogP

A reliable and high-throughput method for experimentally determining LogP is through reverse-phase high-performance liquid chromatography (RP-HPLC). The causality behind this method is that the retention time of a compound on a nonpolar stationary phase (like C18) is directly proportional to its lipophilicity.

Workflow for LogP Determination via RP-HPLC



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Caption: Workflow for experimental LogP determination using RP-HPLC.

## Ionization Constant (pKa): Impact on Solubility and Receptor Binding

The pKa value defines the strength of an acid or base and is crucial for predicting a molecule's charge state at a given pH. The **5H-imidazo[5,1-a]isoindole** structure contains a basic

nitrogen atom within the imidazole moiety, which is expected to be the primary site of protonation. The pKa of this nitrogen will dictate the compound's solubility in aqueous media (with the protonated form being more soluble) and its ability to interact with biological targets through ionic interactions. While specific experimental pKa data for the parent compound is not widely published, related imidazo[2,1-b][1][5][6]thiadiazole systems have been shown to have pKa values between 2.64 and 2.70, indicating they are weakly basic[8][9].

## Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the resulting titration curve.

Workflow for pKa Determination via Potentiometric Titration

Dissolve a precise amount of the compound in a co-solvent system (e.g., Methanol/Water)

↓

Titrate the solution with a standardized strong acid (e.g., HCl)

↓

Record pH changes with a calibrated pH meter after each addition of titrant

↓

Plot the recorded pH values against the volume of titrant added

↓

Determine the pKa from the half-equivalence point of the titration curve

Add excess solid compound to a buffered aqueous solution (e.g., PBS, pH 7.4)

↓

Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium

↓

Separate the undissolved solid from the solution via centrifugation or filtration

↓

Determine the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC)

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Caption: Workflow for the shake-flask method of solubility determination.

# Optical and Spectroscopic Properties

Fused heterocyclic systems like **5H-imidazo[5,1-a]isoindole** often exhibit interesting photophysical properties. Studies on related imidazo[5,1-a]isoquinolines have shown that these compounds can be fluorescent, emitting light in the blue region of the spectrum.[3][4] The quantum yield and emission wavelength are highly sensitive to the nature and position of substituents on the aromatic rings.[3][4] This tunability makes the core scaffold attractive for applications in bio-imaging and as emitter molecules in organic light-emitting diodes (OLEDs). Characterization of these properties typically involves UV-Visible absorption and fluorescence emission spectroscopy.

## Conclusion

**5H-Imidazo[5,1-a]isoindole** is a heterocyclic scaffold with a balanced physicochemical profile that makes it a promising starting point for the development of new chemical entities. Its computed moderate lipophilicity, weak basicity, and rigid structure are key attributes for designing molecules with good membrane permeability and specific biological interactions. While comprehensive experimental data for the parent compound is limited in public literature, this guide provides the theoretical basis and standard experimental protocols necessary for its thorough characterization. By applying these methodologies, researchers can validate computational predictions and build a robust understanding of this scaffold, accelerating its application in drug discovery and materials science.

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